![molecular formula C16H14N2O2 B11856221 2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one CAS No. 89438-64-2](/img/structure/B11856221.png)
2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyl group substituted with an acetyl group at the second position and an indazol-3-one core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and acetophenone.
Reduction: The nitro group of 2-nitrobenzaldehyde is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 2-aminobenzaldehyde undergoes cyclization with acetophenone in the presence of a base such as sodium ethoxide to form the indazole ring.
Acetylation: The final step involves the acetylation of the benzyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzyl or indazole ring positions using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonylated derivatives.
科学的研究の応用
2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in inflammation, cancer progression, or microbial growth.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
2-(2-Benzyl)-1H-indazol-3(2H)-one: Lacks the acetyl group, which may result in different biological activities.
2-(2-Acetylphenyl)-1H-indazol-3(2H)-one: Similar structure but with the acetyl group on the phenyl ring instead of the benzyl group.
Uniqueness
2-(2-Acetylbenzyl)-1H-indazol-3(2H)-one is unique due to the presence of both the acetyl and benzyl groups, which may contribute to its specific biological activities and chemical reactivity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
特性
CAS番号 |
89438-64-2 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
2-[(2-acetylphenyl)methyl]-1H-indazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)13-7-3-2-6-12(13)10-18-16(20)14-8-4-5-9-15(14)17-18/h2-9,17H,10H2,1H3 |
InChIキー |
CPBOMGWUDLIFJR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
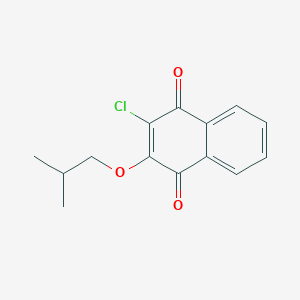
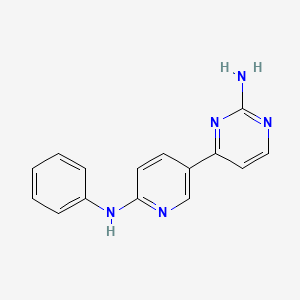


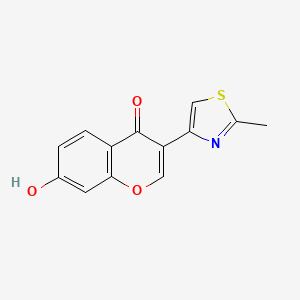
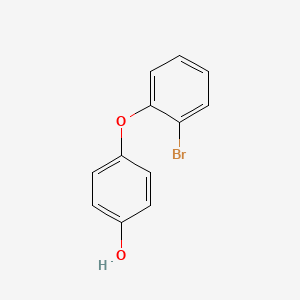


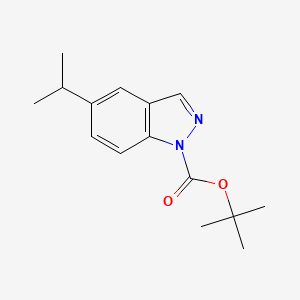
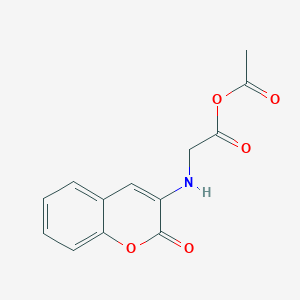
![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)


